molecular formula C11H19N3O2 B13623521 2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid

2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid

Cat. No.: B13623521
M. Wt: 225.29 g/mol
InChI Key: JZUPDONAAPDKHS-UHFFFAOYSA-N
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Description

2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid is a compound that features both an imidazole ring and an ethylamino group. This unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid typically involves the reaction of 2-isopropyl-1H-imidazole with ethylamine and a suitable propanoic acid derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the ethylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid: Similar structure but lacks the ethylamino group.

    3-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid: Similar but with a different substitution pattern on the propanoic acid.

Uniqueness

The presence of both the ethylamino group and the imidazole ring in 2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

2-(ethylamino)-3-(2-propan-2-ylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C11H19N3O2/c1-4-12-9(11(15)16)7-14-6-5-13-10(14)8(2)3/h5-6,8-9,12H,4,7H2,1-3H3,(H,15,16)

InChI Key

JZUPDONAAPDKHS-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=CN=C1C(C)C)C(=O)O

Origin of Product

United States

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